REACTION_CXSMILES
|
[N:1]1([CH:6]=[CH:7][C:8]#N)[CH2:5][CH2:4][CH2:3][CH2:2]1.N1(C=CCC)CCCC1.C(O)(=O)C.[ClH:23]>C(Cl)(Cl)Cl>[Cl:23][C:6]1[CH:7]=[CH:8][C:4]([CH2:3][CH3:2])=[CH:5][N:1]=1
|
Name
|
β-pyrrolidino-acrylonitrile
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C=CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C=CCC
|
Name
|
A4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to warmto RT
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to -10° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |